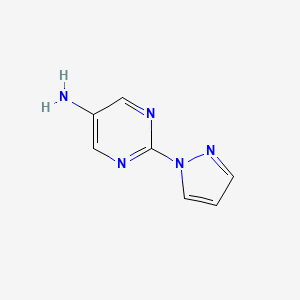
2-(1H-pyrazol-1-yl)pyrimidin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-pyrazol-1-yl)pyrimidin-5-amine is a useful research compound. Its molecular formula is C7H7N5 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Applications
1. Anticancer Activity
Recent studies have highlighted the potential of 2-(1H-pyrazol-1-yl)pyrimidin-5-amine derivatives as selective inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2. For instance, a derivative exhibited potent CDK2 inhibitory activity with a Ki value of 0.005 µM, demonstrating significant antiproliferative effects against various cancer cell lines (GI50 values ranging from 0.127 to 0.560 μM) . Mechanistic investigations revealed that these compounds can induce apoptosis and cell cycle arrest in ovarian cancer cells, indicating their potential as anticancer agents.
2. Inhibition of Phosphoinositide 3-Kinase (PI3K)
Pyrazolo[1,5-a]pyrimidine derivatives have also been explored for their ability to inhibit PI3K, a key player in cellular growth and proliferation pathways. Modifications at specific positions on the pyrazolo[1,5-a]pyrimidine core have been shown to enhance selectivity and potency against PI3Kδ, making these compounds promising candidates for treating various cancers and inflammatory diseases .
3. Antimicrobial Properties
The structural features of this compound derivatives have also been linked to antimicrobial activity. Some derivatives demonstrate significant antibacterial and antifungal properties, which could be leveraged for developing new antimicrobial agents .
Material Science Applications
1. Photophysical Properties
The pyrazolo[1,5-a]pyrimidine scaffold exhibits exceptional photophysical properties, making it suitable for applications in material science. These compounds can act as fluorophores and are being investigated for their potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
2. Supramolecular Chemistry
The ability of pyrazolo[1,5-a]pyrimidine derivatives to form crystals with notable conformational characteristics opens avenues for their application in supramolecular chemistry. This can lead to the development of materials with unique properties based on their supramolecular arrangements .
Case Studies
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for 2-(1H-pyrazol-1-yl)pyrimidin-5-amine and its derivatives?
The compound and related derivatives are typically synthesized via condensation reactions. For example, a one-pot method under solvent-free conditions combines barbituric acids, pyrazol-5-amines, and aldehydes to yield pyrazolo-pyrimidine-dione derivatives . Another approach involves reacting pyrazole precursors with trifluoromethylpyrimidine intermediates under acidic conditions (e.g., glacial acetic acid and NH4OAc at 108°C) . Optimization of reaction parameters (catalyst, temperature, solvent) is critical for reproducibility and yield.
Q. How is X-ray crystallography employed to determine the molecular structure of this compound?
Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is widely adopted for structural elucidation . For instance, derivatives like 2-chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine have been resolved using this method, with data collection at low temperatures (100 K) to minimize thermal motion artifacts . Crystallographic data should be cross-validated with spectroscopic techniques (NMR, FT-IR) to confirm purity and stereochemistry.
Q. What in vitro assays are used to evaluate the biological activity of this compound?
Common assays include:
- Kinase inhibition studies : Jak2 inhibition assays using TEL-Jak2 cell lines to measure proliferation and signaling pathways .
- Anticancer activity : Apoptosis induction in non-small lung cancer A549 cells via flow cytometry and caspase-3/7 activation assays .
- Antimicrobial screening : Agar diffusion or microdilution methods against bacterial/fungal strains .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Discrepancies (e.g., varying IC50 values for Jak2 vs. Trk kinase inhibition) may arise from differences in assay conditions (cell line specificity, ATP concentrations) or compound purity. Recommendations include:
- Comparative validation : Replicate assays under standardized protocols (e.g., ATP concentration fixed at 1 mM for kinase studies) .
- Orthogonal techniques : Use surface plasmon resonance (SPR) to confirm binding kinetics or RNA-seq to identify off-target effects .
Q. What strategies optimize synthetic routes for higher yields and scalability?
- Design of Experiments (DoE) : Systematically vary catalysts (e.g., Pd(PPh3)4 for coupling reactions) and solvents (DMF vs. DME/H2O) to identify optimal conditions .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving regioselectivity .
- Purification techniques : Use preparative HPLC or column chromatography with gradient elution to isolate isomers (e.g., 3- vs. 5-substituted pyrazoles) .
Q. How are structure-activity relationship (SAR) studies conducted for pyrazole-pyrimidine hybrids?
- Systematic substitution : Introduce electron-withdrawing (e.g., -CF3) or donating (e.g., -OCH3) groups at the pyrimidine 4-position to modulate potency .
- Computational modeling : Molecular docking (AutoDock Vina) to predict binding modes in Jak2 or Trk kinase active sites .
- Pharmacophore analysis : Identify critical hydrogen-bonding interactions (e.g., pyrimidine N1 with kinase hinge residues) .
Q. What analytical methods ensure compound stability and purity during long-term storage?
- Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH for 6 months) via HPLC-UV .
- Impurity profiling : LC-MS to detect oxidation byproducts (e.g., pyrazole oxides) .
- Hygroscopicity testing : Dynamic vapor sorption (DVS) to assess moisture sensitivity .
Q. How can crystallographic data discrepancies (e.g., unit cell parameters) be addressed?
特性
CAS番号 |
1211587-33-5 |
|---|---|
分子式 |
C7H7N5 |
分子量 |
161.16 g/mol |
IUPAC名 |
2-pyrazol-1-ylpyrimidin-5-amine |
InChI |
InChI=1S/C7H7N5/c8-6-4-9-7(10-5-6)12-3-1-2-11-12/h1-5H,8H2 |
InChIキー |
WSBRRUMBUYFLCL-UHFFFAOYSA-N |
SMILES |
C1=CN(N=C1)C2=NC=C(C=N2)N |
正規SMILES |
C1=CN(N=C1)C2=NC=C(C=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















